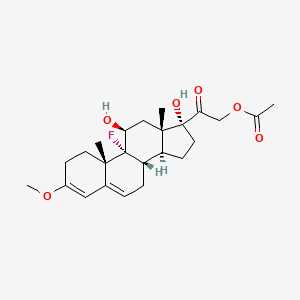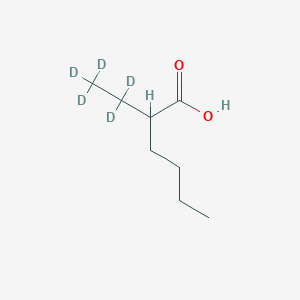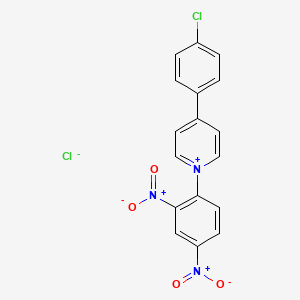![molecular formula C18H18N2O6 B13436028 2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)
2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid is a complex organic compound that features a dihydropyridine core, a piperidinyl group, and an oxoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a piperidinyl derivative reacts with a suitable leaving group on the dihydropyridine core.
Oxidation and Hydroxylation:
Formation of the Oxoacetic Acid Moiety: This can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and dihydropyridine moieties, leading to the formation of ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.
Condensation: The oxoacetic acid moiety can participate in condensation reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Condensation Reagents: Alcohols, amines, and carboxylic acids.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, substituted phenyl and piperidinyl compounds, and condensation products such as esters and amides.
Aplicaciones Científicas De Investigación
2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and neurological disorders.
Biological Research: The compound is used in studies of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules and materials, including polymers and advanced pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydropyridine core is known to interact with calcium channels, modulating their activity and affecting cellular processes. The piperidinyl group may enhance binding affinity and specificity, while the oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Apixaban: A factor Xa inhibitor with a similar piperidinyl-phenyl structure, used as an anticoagulant.
Piperidinedione Derivatives: Compounds with similar structural features, studied for their pharmacological properties.
Uniqueness
2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid is unique due to its combination of a dihydropyridine core, a piperidinyl group, and an oxoacetic acid moiety. This unique structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C18H18N2O6 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C18H18N2O6/c21-14-3-1-2-9-19(14)11-4-6-12(7-5-11)20-10-8-13(15(22)17(20)24)16(23)18(25)26/h4-7,22H,1-3,8-10H2,(H,25,26) |
Clave InChI |
PKFOLIMPGJZOSP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC(=C(C3=O)O)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)









![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)

